molecular formula C18H21N5OS B12591071 Acetamide,N-cyclohexyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Acetamide,N-cyclohexyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-

Cat. No.: B12591071
M. Wt: 355.5 g/mol
InChI Key: SYYXSCISSOWZJZ-UHFFFAOYSA-N
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Description

The compound Acetamide, N-cyclohexyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- belongs to a class of sulfur-linked heterocyclic acetamides, characterized by a triazinoindole core and a cyclohexyl-substituted acetamide moiety. Its structure features:

  • A 1,2,4-triazino[5,6-b]indole system with a methyl group at position 6.
  • A thioether linkage (-S-) connecting the triazinoindole to the acetamide.
  • A cyclohexyl group attached to the acetamide nitrogen.

These compounds are typically synthesized via coupling reactions between thioacetic acids and substituted anilines or via 1,3-dipolar cycloadditions .

Properties

Molecular Formula

C18H21N5OS

Molecular Weight

355.5 g/mol

IUPAC Name

N-cyclohexyl-2-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C18H21N5OS/c1-11-7-8-14-13(9-11)16-17(20-14)21-18(23-22-16)25-10-15(24)19-12-5-3-2-4-6-12/h7-9,12H,2-6,10H2,1H3,(H,19,24)(H,20,21,23)

InChI Key

SYYXSCISSOWZJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)SCC(=O)NC4CCCCC4

Origin of Product

United States

Preparation Methods

Step 1: Formation of the Triazinoindole Core

This step involves cyclization reactions to construct the triazinoindole moiety. Indole derivatives are reacted with nitrogen-containing reagents under controlled temperatures to form the heterocyclic structure.

Step 2: Introduction of Cyclohexyl Group

Cyclohexylamine is reacted with acetic acid derivatives to form an intermediate containing the cyclohexyl group. This step often requires catalysts such as lutidine to ensure efficient coupling.

Step 3: Formation of Thioether Linkage

Sulfur-containing reagents are used to introduce the thioether functionality. This reaction typically occurs under controlled conditions in polar solvents like methanol or dichloromethane.

Step 4: Final Coupling Reaction

The acetamide derivative is coupled with the intermediate formed in previous steps under optimized conditions to yield the final product. Purification techniques such as recrystallization or chromatography are employed to ensure high purity.

Reaction Conditions

The synthesis process requires precise control over temperature, solvent choice, and catalyst concentration:

Reaction Step Temperature Range Solvent Catalyst/Reagent
Triazinoindole formation 80–120°C Methanol/Dichloromethane Nitrogen-containing reagents
Cyclohexyl group addition Room temperature Dichloromethane Lutidine
Thioether formation 50–70°C Methanol Sulfur-containing reagents
Final coupling Room temperature Dichloromethane Acetamide derivative

Large-scale Production

For industrial-scale synthesis:

Research Applications

The synthesis methods described above are tailored for applications in medicinal chemistry and biological research due to the compound's potential pharmacological properties. Its unique structural features make it a candidate for further investigation into antimicrobial or antiviral activities.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-cyclohexyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups into the molecule.

Scientific Research Applications

Acetamide, N-cyclohexyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study cellular processes.

    Medicine: It could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of Acetamide, N-cyclohexyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular pathways and biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogues

The following compounds share core structural motifs with the target molecule but differ in substituents or heterocyclic systems:

Compound Name Key Structural Differences References
N-(4-Chlorophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide - 4-Chlorophenyl instead of cyclohexyl group on acetamide
N-(4-Fluorophenyl)-2-((5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio)acetamide - 4-Fluorophenyl substituent; lacks cyclohexyl group
2-[(5-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)acetamide - Benzothiazole ring replaces cyclohexyl group
Acetamide, N-(3-ethoxypropyl)-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-b]indol-3-yl)thio]- - Ethyl group at position 8; 3-ethoxypropyl instead of cyclohexyl on acetamide

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F) on the phenyl ring in analogs reduce electron density at the amide nitrogen, affecting hydrogen-bonding capacity .

Example :

  • N-(4-Fluorophenyl)-2-((5-methyl-triazinoindol-3-yl)thio)acetamide (): Synthesized in 32% yield via coupling, purified by column chromatography, and confirmed by $ ^1H $-NMR (δ 10.48 ppm for -NH) and HRMS .
Spectral and Physical Properties
Property Target Compound (Inferred) N-(4-Fluorophenyl) Analog () N-(4-Chlorophenyl) Analog ()
Melting Point Not reported Not reported Not reported
$ ^1H $-NMR Expected -NH peak ~10.5 ppm δ 10.48 ppm (-NH) δ 10.79 ppm (-NH)
HRMS [M+H]+ ~450 (estimated) [M+H]+ 367.1 (calc.) / 367.4 (found) [M+H]+ 393.1118 (calc.) / 393.1112 (found)
Purity Not reported 95% 31% (crude)

Insights :

  • The cyclohexyl group may downfield-shift adjacent protons in NMR due to steric effects.
  • Lower yields in chlorophenyl analogs (31%) vs. fluorophenyl (32%) suggest substituent-dependent reactivity .

Biological Activity

Acetamide, N-cyclohexyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- is a complex organic compound characterized by its unique structural features, including a triazinoindole moiety. Its molecular formula is C20H25N5OS, with a molecular weight of 399.5 g/mol. The compound's distinctive features suggest potential biological activities, particularly in antimicrobial and antiviral domains.

Structural Characteristics

The compound's structure includes:

  • Cyclohexyl Group : This hydrophobic moiety may enhance membrane permeability.
  • Thioether Linkage : This functional group is known to influence biological activity by participating in various biochemical interactions.
  • Triazinoindole Moiety : This part of the molecule is often associated with diverse biological effects due to its ability to interact with various molecular targets.

Synthesis

The synthesis of Acetamide, N-cyclohexyl-2-[(8-methyl-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]- typically involves multiple steps using solvents like dichloromethane or methanol and catalysts such as lutidine to enhance reaction efficiency. For large-scale production, continuous flow reactors may be employed to optimize yield and minimize costs while maintaining quality standards .

Antimicrobial Properties

Preliminary studies indicate that Acetamide may exhibit antimicrobial properties. The mechanism of action likely involves interaction with specific molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects .

Antiviral Activity

Research into the antiviral potential of this compound is ongoing. The structural characteristics suggest that it may interfere with viral replication processes or modulate host immune responses.

Case Studies and Research Findings

Recent investigations into compounds similar to Acetamide have highlighted significant biological activities:

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntitumor3.79
Compound BAntimicrobial17.82
Compound CAntiviral0.95

These findings underscore the potential of Acetamide as a candidate for further development in therapeutic applications.

The proposed mechanism of action for Acetamide involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with receptors that play crucial roles in cell signaling and immune response.

Ongoing studies aim to elucidate these interactions further, providing insights into the compound's therapeutic potential.

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